

Natural Occurrence of 2-Heptanol in Foods

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: 2-Heptanol
CAS No.: 543-49-7
Cat. No.: S560084

Get Quote

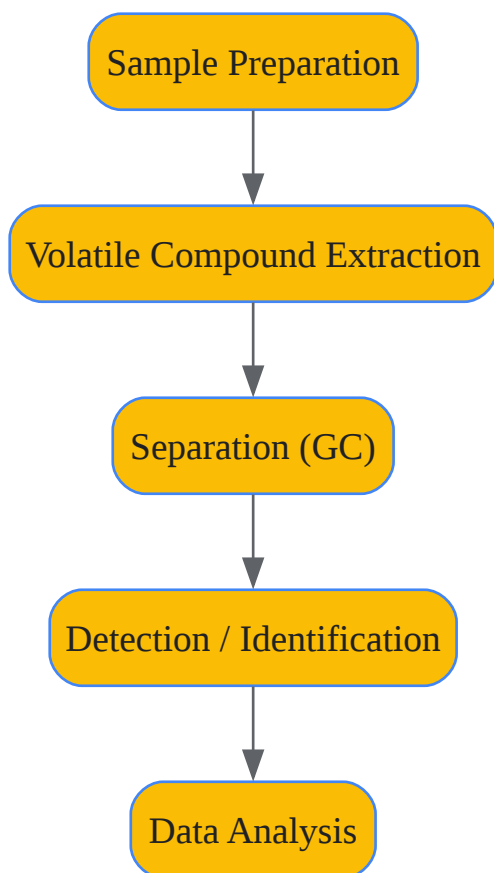
Food Category	Specific Examples
Fruits & Berries	Apple, banana, various berries, grapes, strawberry jam, Arctic bramble, passion fruit, Rubus coreanus fruits [1] [2] [3]
Nuts & Seeds	Coconut, coconut milk, peanuts, hazelnuts (fiberts), soybeans [3]
Vegetables & Mushrooms	Cooked potato, ginger, beans, mushrooms, sweet corn [3]
Animal Products	Various cheeses, fried beef, chicken fat, chicken sausages [1] [3]
Beverages	Beer, hop oil, brandy, rum, grape wines, cognac, coffee, tea, cocoa [3]
Herbs & Spices	Clove bud, buckwheat, sweet corn, malt, curcuma, mastic gum leaf oil [3]

Analytical and Experimental Methodologies

For researchers aiming to detect, quantify, or study **2-heptanol**, here are key methodologies and physicochemical properties.

Experimental Workflow for Analysis

The following diagram outlines a general experimental workflow for the analysis of **2-heptanol** from food samples, from preparation to identification.



[Click to download full resolution via product page](#)

*Experimental workflow for analyzing **2-heptanol** in foods*

- **Sample Preparation:** Food tissues are homogenized or ground. For solid-phase microextraction (SPME), samples may be incubated in a sealed vial to allow volatiles to equilibrate in the headspace [2].
- **Volatile Compound Extraction:** Common techniques include **Headspace-SPME**, where a fiber coated with a stationary phase adsorbs volatile compounds from the vapor above the sample [2]. Other methods involve solvent extraction or distillation.
- **Separation & Detection:**
 - **Gas Chromatography-Mass Spectrometry (GC-MS)** is the standard technique. Compounds are separated by GC and identified by comparing their mass spectra with reference libraries [4].
 - **Gas Chromatography (GC)** with other detectors (like FID) is used for quantification [4].
- **Identification & Quantification:**

- **Identification:** Match the sample's retention index and mass spectrum with those of an authentic **2-heptanol** standard [2].
- **Quantification:** Use calibration curves prepared from standard solutions. Results may be reported in parts per billion (ppb) [3].

Key Physicochemical Properties

Understanding these properties is crucial for experimental design, particularly in extraction and separation steps [3] [5] [6]:

- **CAS Number:** 543-49-7
- **Molecular Formula:** C₇H₁₆O
- **Molecular Weight:** 116.20 g/mol
- **Water Solubility:** ~3.27 - 3.57 g/L at 25°C
- **Boiling Point:** 160 - 162 °C
- **Log P (Octanol-Water):** ~2.3 (indicates high hydrophobicity)
- **Odor Description:** Fresh, lemongrass, herbal, sweet, floral, fruity, green.

Research Context and Potential Applications

- **Role in Flavor and Pest Interactions:** As a volatile organic compound, **2-heptanol** contributes to the characteristic aromas of many foods [1] [2]. Its presence also plays a role in ecological interactions, such as repelling certain insect pests [1].
- **Emerging Application: Antifungal Agent:** Recent research highlights **2-heptanol**'s potential as a natural biocontrol agent. Studies show it can effectively inhibit the growth of fungal pathogens like *Botrytis cinerea* (gray mold) on postharvest tomatoes. The proposed mechanism involves compromising microbial membrane integrity and disrupting amino acid metabolism [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. 2-Heptanol inhibits *Botrytis cinerea* by accelerating amino ... [pmc.ncbi.nlm.nih.gov]

2. 2-Heptanol inhibits Botrytis cinerea by accelerating amino ... [frontiersin.org]

3. - 2 , 543-49-7 heptanol [thegoodscentcompany.com]

4. Showing Compound (\pm)-2-Heptanol (FDB012104) [foodb.ca]

5. - 2 | 543-49-7 Heptanol [chemicalbook.com]

6. 2-Heptanol - the NIST WebBook [webbook.nist.gov]

To cite this document: Smolecule. [Natural Occurrence of 2-Heptanol in Foods]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b560084#2-heptanol-natural-occurrence-in-foods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com